molecular formula C12H18N2O B12722005 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- CAS No. 552302-36-0

5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)-

Cat. No.: B12722005
CAS No.: 552302-36-0
M. Wt: 206.28 g/mol
InChI Key: HXZJTUDXVFHWOB-RWCYGVJQSA-N
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Description

5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- is a synthetic organic compound that belongs to the class of amines. It features a pyridine ring substituted with a methoxy group and a pentenyl chain, making it a compound of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- typically involves multi-step organic reactions. One possible route could include:

    Starting Material: Begin with 5-methoxy-3-pyridinecarboxaldehyde.

    Formation of Intermediate: React the starting material with a suitable Grignard reagent to form an alcohol intermediate.

    Amine Formation: Convert the alcohol intermediate to an amine using reductive amination.

    Chain Extension: Introduce the pentenyl chain through a Wittig reaction or similar olefination process.

    Final Product: Purify the final product using chromatography techniques.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the amine.

    Reduction: Reduction reactions may target the double bond in the pentenyl chain.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine: Without the stereochemistry.

    5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2R,4E)-: Different stereochemistry.

    5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4Z)-: Different stereochemistry.

Uniqueness

The unique stereochemistry of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- may confer specific biological activity or chemical reactivity that distinguishes it from its isomers and other similar compounds.

Properties

CAS No.

552302-36-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(E,2S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine

InChI

InChI=1S/C12H18N2O/c1-10(13-2)5-4-6-11-7-12(15-3)9-14-8-11/h4,6-10,13H,5H2,1-3H3/b6-4+/t10-/m0/s1

InChI Key

HXZJTUDXVFHWOB-RWCYGVJQSA-N

Isomeric SMILES

C[C@@H](C/C=C/C1=CC(=CN=C1)OC)NC

Canonical SMILES

CC(CC=CC1=CC(=CN=C1)OC)NC

Origin of Product

United States

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